Dihydrocarvyl acetate, (+/-)-

Description

BenchChem offers high-quality Dihydrocarvyl acetate, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrocarvyl acetate, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75684-65-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m0/s1 |

InChI Key |

TUSIZTVSUSBSQI-DLOVCJGASA-N |

SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C |

Other CAS No. |

75684-65-0 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (+/-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Dihydrocarvyl acetate (B1210297), a racemic mixture of the acetate ester of dihydrocarveol, is a monoterpenoid derivative recognized for its characteristic sweet, floral, and slightly minty aroma.[1][2][3] As a fragrance and flavoring agent, it finds application in various consumer products.[1][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is fundamental for formulation, quality control, and safety assessment. This technical guide provides an in-depth overview of the core physical characteristics of (+/-)-Dihydrocarvyl acetate, presenting quantitative data in a structured format and outlining the general experimental protocols for their determination.

Chemical Identity

-

Chemical Name: (±)-p-Menth-8-en-2-yl acetate[5]

-

Synonyms: (±)-Dihydrocarvyl acetate, Dihydrocarveol acetate[3][6]

Core Physical Properties

The physical properties of (+/-)-Dihydrocarvyl acetate are critical for its handling, application, and formulation. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Appearance | Colorless to pale yellow, clear liquid | Ambient | Atmospheric | [9][10] |

| Boiling Point | 232 - 234 °C | 760 mmHg | [4][9] | |

| Density | 0.947 g/mL | 20 | Atmospheric | [4][11] |

| 0.941 - 0.949 g/mL | 25 | Atmospheric | ||

| Refractive Index (n_D) | 1.459 | 20 | Atmospheric | [4] |

| 1.458 - 1.463 | 20 | Atmospheric | [9][10] | |

| Flash Point | 90 °C (194 °F) (Closed Cup) | [4][5][7] | ||

| Vapor Pressure | 0.057 mmHg (estimated) | 25 | [7] | |

| Solubility | Slightly soluble in water; soluble in alcohol | Ambient | [3][7][10] | |

| Water: 8.307 mg/L (estimated) | 25 | [7] | ||

| logP (Octanol/Water Partition Coefficient) | 3.724 (estimated) | [7] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of (+/-)-Dihydrocarvyl acetate are not extensively detailed in publicly available literature, the following outlines the general, standardized methodologies typically employed for such characterizations in the chemical and pharmaceutical industries.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like dihydrocarvyl acetate, this is typically determined using methods compliant with OECD or ASTM standards. A common laboratory method involves distillation, where the liquid is heated, and the temperature at which it consistently boils and condenses is recorded. For high-boiling liquids, vacuum distillation may be employed to prevent decomposition, with the boiling point at reduced pressure extrapolated to atmospheric pressure.

Density and Specific Gravity Measurement

Density is the mass per unit volume of a substance. For liquids like dihydrocarvyl acetate, density is often measured using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

-

Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and offers high precision.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment. The measurement is typically performed using an Abbé refractometer .

General Procedure:

-

Ensure the prism of the refractometer is clean and calibrated, typically with distilled water.

-

Apply a few drops of the (+/-)-Dihydrocarvyl acetate sample onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is often thermostatically controlled (e.g., at 20°C).

-

View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter. The closed-cup method is commonly used for less volatile liquids.

-

Pensky-Martens Closed-Cup Tester: The sample is heated in a closed cup at a slow, constant rate with continuous stirring. A small flame is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Solubility Assessment

Solubility is determined by adding a known amount of the solute ((+/-)-Dihydrocarvyl acetate) to a known volume of a solvent (e.g., water, ethanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the solubility. For qualitative assessments ("soluble," "slightly soluble"), visual inspection for the presence of undissolved material is performed.

Logical Workflow for Physical Property Analysis

The determination of the physical properties of a chemical entity like (+/-)-Dihydrocarvyl acetate follows a logical, though linear, workflow rather than a complex signaling pathway. Therefore, a complex graphical representation is not applicable. The general workflow is as follows:

Conclusion

This technical guide provides essential physical property data for (+/-)-Dihydrocarvyl acetate, crucial for its application in research, development, and commercial formulations. The presented data, summarized for clarity, offers a solid foundation for scientists and professionals. While compound-specific experimental protocols are not widely published, the general methodologies described herein represent the standard industry practices for obtaining such critical data. This information is vital for ensuring consistent quality, safe handling, and predictable performance in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. true-blue.co [true-blue.co]

- 3. intertekinform.com [intertekinform.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. matestlabs.com [matestlabs.com]

- 7. brainkart.com [brainkart.com]

- 8. finestlabs.com [finestlabs.com]

- 9. dhymedical.com [dhymedical.com]

- 10. s4science.at [s4science.at]

- 11. researchgate.net [researchgate.net]

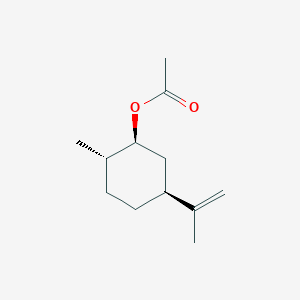

(+/-)-Dihydrocarvyl acetate chemical structure and isomers

An In-depth Technical Guide to (+/-)-Dihydrocarvyl Acetate (B1210297): Chemical Structure and Isomers

Introduction

(+/-)-Dihydrocarvyl acetate is a p-menthane (B155814) monoterpenoid, a class of organic compounds prevalent in the essential oils of various plants, including spearmint (Mentha spp.)[1][2]. As a versatile compound, it is widely utilized in the flavor and fragrance industry for its sweet, floral, and slightly minty aroma[2][3][4][5]. Its applications extend to cosmetics, aromatherapy, and as an intermediate in the synthesis of pharmaceuticals[4][5]. The designation "(+/-)" indicates that it is a racemic mixture, composed of multiple stereoisomers. Understanding the distinct chemical structures and properties of these isomers is crucial for researchers and professionals in drug development and chemical synthesis.

This technical guide provides a comprehensive overview of the chemical structure of dihydrocarvyl acetate and its isomers, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Chemical Structure and Isomerism

The molecular formula for dihydrocarvyl acetate is C₁₂H₂₀O₂[4][6][7][8][9][10][11][12], with a molecular weight of approximately 196.29 g/mol [4][6][7][8][12][13]. The structure is based on a p-menthane backbone, which is a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl group[14]. The presence of multiple chiral centers in the cyclohexane ring gives rise to several stereoisomers. The primary isomers are differentiated by the relative stereochemistry of the methyl, isopropenyl, and acetate functional groups.

The four principal diastereomers are:

-

Dihydrocarvyl acetate

-

Neodihydrocarvyl acetate

-

Isodihydrocarvyl acetate

-

Neoisodihydrocarvyl acetate

Each of these diastereomers exists as a pair of enantiomers (+ and -). For instance, the IUPAC name for one specific enantiomer is [(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate[15].

Caption: Chemical structures of the four main diastereomers of dihydrocarvyl acetate.

Physicochemical Properties

The physicochemical properties of dihydrocarvyl acetate can vary depending on the specific isomeric composition. The data presented below is for mixtures of isomers, as commonly supplied.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 232-234 °C | [4] |

| Density | 0.947 g/mL at 20 °C | |

| Refractive Index | n20/D 1.458 - 1.463 | [4] |

| Flash Point | 90 °C (194 °F) - closed cup | [16] |

| Odor | Sweet, floral, rose-like, with minty and fruity notes | [3][4][16] |

| Taste | Floral, vegetative, and minty with rose nuances at 25 ppm | [2] |

Experimental Protocols

Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate

A two-step chemoenzymatic process can be employed for the enantioselective synthesis of (-)-dihydrocarvyl acetate, starting from (R)-carvone. This method ensures high enantiopurity and good yields[1].

Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol (B1197605) This step utilizes a two-enzyme cascade reaction for stereodivergent synthesis[1].

-

Materials: (R)-Carvone, Ene-reductase (e.g., OYE1-W116A), Ketoreductase, Isopropanol (B130326) (co-substrate), Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Prepare a reaction mixture containing the ene-reductase and ketoreductase enzymes.

-

Add isopropanol as a co-substrate for cofactor regeneration.

-

Introduce (R)-Carvone to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, perform an extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain pure (-)-dihydrocarveol[1].

-

Step 2: Chemical Acetylation of (-)-Dihydrocarveol This is a standard procedure for the acetylation of a secondary alcohol[1].

-

Materials: (-)-Dihydrocarveol, Acetic anhydride, Pyridine, Anhydrous dichloromethane (B109758) (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (-)-dihydrocarveol in anhydrous DCM.

-

Cool the solution in an ice bath and add pyridine, followed by the slow addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.

-

If necessary, further purify the product by vacuum distillation or silica gel chromatography[1].

-

Caption: Workflow for the enantioselective synthesis of (-)-dihydrocarvyl acetate.

Analysis of Enantiomeric Excess by Gas Chromatography

Enantioselective gas chromatography (GC) is the standard method for determining the enantiomeric excess of chiral compounds like dihydrocarvyl acetate in complex mixtures such as essential oils[17].

-

Objective: To separate and quantify the individual enantiomers of dihydrocarvyl acetate.

-

Principle: A chiral stationary phase within the GC column interacts differently with each enantiomer, leading to different retention times and thus, separation[17].

-

Methodology:

-

Sample Preparation: Extract the essential oil from the plant material (e.g., via steam distillation). Dilute the oil in a suitable solvent like hexane (B92381) or dichloromethane to a concentration appropriate for GC analysis[17].

-

Gas Chromatography:

-

Injection: Inject the diluted sample into a gas chromatograph.

-

Column: Use a capillary column with a chiral stationary phase, typically based on modified cyclodextrins for terpene derivative separation[17].

-

Oven Program: Employ a temperature gradient to ensure optimal separation. A typical program might start at 60°C, hold for several minutes, and then ramp up to 220-240°C at a rate of 3-5°C/min[17].

-

-

Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to detect the separated enantiomers as they elute from the column[17].

-

Data Analysis:

-

Record the chromatogram using a chromatography data system.

-

Integrate the peak areas corresponding to each enantiomer.

-

Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

-

Caption: General workflow for enantiomeric excess analysis of dihydrocarvyl acetate.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Dihydrocarvyl acetate [webbook.nist.gov]

- 7. neo-dihydro carveol acetate [webbook.nist.gov]

- 8. neo-Isodihydrocarveol, acetate [webbook.nist.gov]

- 9. iso-Dihydrocarveol acetate [webbook.nist.gov]

- 10. Neoiso-dihydrocarveol acetate [webbook.nist.gov]

- 11. iso-Dihydrocarveol acetate [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. Neodihydrocarveol acetate, (-)- | C12H20O2 | CID 71587278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. contaminantdb.ca [contaminantdb.ca]

- 15. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. L -Dihydrocarvyl acetate mixture of isomers, = 95 20777-49-5 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic Profile of Dihydrocarvyl Acetate, (+/-)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid, (+/-)-Dihydrocarvyl acetate (B1210297). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for obtaining such spectra.

Chemical Structure and Properties

-

IUPAC Name: (1R,2R,5R)-rel-2-Methyl-5-(1-methylethenyl)cyclohexyl acetate

-

Synonyms: Dihydrocarveol acetate, p-Menth-8-en-2-yl acetate

-

CAS Number: 20777-49-5[1]

-

Molecular Formula: C₁₂H₂₀O₂[1]

-

Molecular Weight: 196.29 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for dihydrocarvyl acetate, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for dihydrocarvyl acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.70 | br s | 2H | =CH₂ |

| ~4.65 | m | 1H | CH-OAc |

| ~2.05 | s | 3H | -OCOCH₃ |

| ~1.70 | s | 3H | =C-CH₃ |

| ~1.00 - 1.90 | m | 8H | Cyclohexyl CH, CH₂ |

| ~0.90 | d | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O (ester) |

| ~148.0 | =C (quaternary) |

| ~109.0 | =CH₂ |

| ~75.0 | CH-OAc |

| ~40-50 | Cyclohexyl CH |

| ~20-40 | Cyclohexyl CH₂ |

| ~21.0 | -OCOCH₃ |

| ~20.0 | =C-CH₃ |

| ~15.0 | CH-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dihydrocarvyl acetate is characterized by the presence of an ester group and alkene functionalities.

Table 3: Infrared (IR) Absorption Data for Dihydrocarvyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester, acetate) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of dihydrocarvyl acetate is available in the NIST WebBook.[2]

Table 4: Mass Spectrometry Data for Dihydrocarvyl Acetate (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Assignment |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 121 | Moderate | [M - CH₃COOH - CH₃]⁺ (Loss of acetic acid and methyl) |

| 93 | High | Terpenoid fragment |

| 43 | Very High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dihydrocarvyl acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30 (or equivalent)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12-16 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200-240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat dihydrocarvyl acetate onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin liquid film.

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer with a Universal ATR accessory or transmission setup.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of dihydrocarvyl acetate (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like dihydrocarvyl acetate.

Caption: General workflow for the spectroscopic analysis of dihydrocarvyl acetate.

References

The Enigmatic Presence of Dihydrocarvyl Acetate in the World of Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydrocarvyl acetate (B1210297), a monoterpene ester, contributes a subtle yet distinct aroma to a variety of essential oils. While not as abundant as compounds like limonene (B3431351) or carvone, its presence is a key indicator of specific chemotypes and can influence the overall sensory and potential therapeutic properties of an oil. This technical guide provides an in-depth exploration of the natural occurrence of dihydrocarvyl acetate, detailing its quantitative presence in various essential oils, the analytical methods for its detection, and the biosynthetic pathways leading to its formation.

Quantitative Occurrence of Dihydrocarvyl Acetate

The concentration of dihydrocarvyl acetate varies significantly across different plant species and even within chemotypes of the same species. The following table summarizes the available quantitative data for its occurrence in several essential oils. It is important to note that the presence of dihydrocarvyl acetate is often in trace amounts and may not always be reported in general essential oil analyses.

| Plant Species | Family | Plant Part | Dihydrocarvyl Acetate Concentration (%) | Reference |

| Mentha spicata L. | Lamiaceae | Aerial parts | 1.0 | [1] |

| Mentha longifolia (L.) Huds. | Lamiaceae | Aerial parts | Presence noted (dihydrocarvone isomers up to 69%)* | [2] |

| Carum carvi L. | Apiaceae | Fruit/Plant | 0.0 - 55.0** | [3] |

*Note: Dihydrocarvone (B1202640) is a direct precursor to dihydrocarveol (B1210190), which is then acetylated to form dihydrocarvyl acetate. High concentrations of dihydrocarvone isomers suggest the potential for dihydrocarvyl acetate presence. **Note: This wide range is from a database and may represent multiple studies with varying methodologies.

Biosynthesis of Dihydrocarvyl Acetate

Dihydrocarvyl acetate belongs to the p-menthane (B155814) class of monoterpenes, which are synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, primarily occurring in the plastids. The biosynthesis of dihydrocarvyl acetate is intricately linked to the formation of other well-known monoterpenes like limonene and carvone.

The generalized biosynthetic pathway leading to dihydrocarvyl acetate is as follows:

This pathway begins with the cyclization of geranyl diphosphate (GPP) to limonene. Subsequent hydroxylation and oxidation steps lead to the formation of carvone. Carvone is then reduced to dihydrocarvone, which is further reduced to dihydrocarveol. Finally, an acetyltransferase enzyme catalyzes the esterification of dihydrocarveol with acetyl-CoA to yield dihydrocarvyl acetate. The specific enzymes and intermediates can vary between plant species.

Experimental Protocols for Analysis

The accurate quantification of dihydrocarvyl acetate in the complex matrix of essential oils requires robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for both identification and quantification. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy offers an alternative, non-destructive method for quantification.

General Workflow for Essential Oil Analysis

The following diagram illustrates a typical workflow for the analysis of dihydrocarvyl acetate in essential oils.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantitative Analysis

This protocol provides a general framework for the quantification of dihydrocarvyl acetate. Instrument parameters should be optimized for the specific GC-MS system and column used.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

-

Add a suitable internal standard (e.g., n-alkane or a compound with similar volatility not present in the sample) of a known concentration.

-

Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

Prepare a series of calibration standards of dihydrocarvyl acetate with the internal standard in the same solvent.

-

-

GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in split mode with a ratio of 1:50 to 1:100. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 240 °C.

-

Final hold: 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Quantification:

-

Identify the dihydrocarvyl acetate peak in the chromatogram by comparing its retention time and mass spectrum with a reference standard.

-

Generate a calibration curve by plotting the ratio of the peak area of dihydrocarvyl acetate to the peak area of the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of dihydrocarvyl acetate in the sample using the regression equation from the calibration curve.

-

2. Quantitative ¹H-NMR (¹H-qNMR) Spectroscopy Protocol

¹H-qNMR is a powerful technique for the quantification of components in a mixture without the need for chromatographic separation.

-

Sample Preparation:

-

Accurately weigh a known amount of the essential oil (e.g., 10-20 mg) into an NMR tube.

-

Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the signals of the essential oil components.

-

-

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest and the internal standard) is crucial for accurate quantification. This is typically 30-60 seconds.

-

Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

-

-

Quantification:

-

Identify a well-resolved signal corresponding to dihydrocarvyl acetate in the ¹H NMR spectrum. The acetate methyl protons would be a suitable choice.

-

Integrate the area of the selected dihydrocarvyl acetate signal and the signal of the internal standard.

-

Calculate the concentration of dihydrocarvyl acetate using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / m)

Where:

-

Cₓ = Concentration of dihydrocarvyl acetate

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons for the analyte signal

-

Iₛ = Integral of the internal standard signal

-

Nₛ = Number of protons for the internal standard signal

-

Mₓ = Molar mass of the analyte

-

Mₛ = Molar mass of the internal standard

-

mₛ = Mass of the internal standard

-

m = Mass of the essential oil

-

Conclusion

Dihydrocarvyl acetate, though often a minor component, plays a role in defining the chemical profile of certain essential oils, particularly within the Mentha genus. Its accurate quantification is essential for quality control, chemotaxonomic studies, and exploring the potential bioactivities of these oils. The combination of advanced analytical techniques like GC-MS and ¹H-qNMR, coupled with a deeper understanding of its biosynthetic origins, will continue to shed light on the significance of this and other minor constituents in the complex world of essential oils. Further research is needed to expand the quantitative data of dihydrocarvyl acetate across a broader range of plant species to fully appreciate its distribution and role in the plant kingdom.

References

- 1. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Carum carvi (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

The Biosynthesis of Dihydrocarvyl Acetate in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester that contributes to the characteristic aroma of certain Mentha species, particularly spearmint (Mentha spicata). As a natural product, it holds potential for applications in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production or for the enzymatic synthesis of this and related compounds. This technical guide provides an in-depth overview of the biosynthesis of dihydrocarvyl acetate, detailing the enzymatic steps, presenting relevant quantitative data, and outlining experimental protocols for the key reactions.

The Biosynthesis Pathway of Dihydrocarvyl Acetate

The biosynthesis of dihydrocarvyl acetate in Mentha species is a multi-step process that begins with the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP), and proceeds through a series of cyclization, hydroxylation, reduction, and acetylation reactions. The pathway is primarily active in the glandular trichomes of the plant leaves.

The key enzymatic steps are as follows:

-

Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase , which catalyzes the cyclization of GPP to form (-)-limonene. This reaction establishes the p-menthane (B155814) backbone characteristic of this class of monoterpenes.

-

Hydroxylation of (-)-Limonene: The resulting (-)-limonene undergoes a stereospecific hydroxylation at the C6 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-6-hydroxylase . This step yields (-)-trans-carveol.

-

Oxidation of (-)-trans-Carveol: The newly formed alcohol, (-)-trans-carveol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-carvone (B1668593) . This reaction is catalyzed by the NAD-dependent dehydrogenase, (-)-trans-carveol dehydrogenase .[1][2]

-

Reduction of (-)-Carvone: The carbonyl group of (-)-carvone is reduced to form (-)-dihydrocarveol (B1197605) . This step is catalyzed by a carvone (B1668592) reductase , an enzyme that is not yet fully characterized but is likely a member of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) superfamily, similar to other monoterpene reductases found in Mentha species.

-

Acetylation of (-)-Dihydrocarveol: The final step is the esterification of the hydroxyl group of (-)-dihydrocarveol with an acetyl group from acetyl-CoA to produce (-)-dihydrocarvyl acetate . This reaction is catalyzed by an alcohol acetyltransferase (AAT) . While the specific AAT for dihydrocarveol (B1210190) has not been isolated, AATs with broad substrate specificity for monoterpenols have been identified in Mentha.[3][4]

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of dihydrocarvyl acetate and its precursors in Mentha species.

| Parameter | Value | Species | Enzyme/Compound | Reference |

| Enzyme Kinetics | ||||

| Km for (-)-Menthol | 0.3 mM | Mentha piperita | Alcohol Acetyltransferase | [3][4] |

| Vmax for (-)-Menthol | 16 nmol/hr/mg protein | Mentha piperita | Alcohol Acetyltransferase | [3][4] |

| Km for Acetyl-CoA | ~0.1 mM (sigmoidal) | Mentha piperita | Alcohol Acetyltransferase | [3][4] |

| Compound Abundance | ||||

| Dihydrocarvyl Acetate | 0.57% of essential oil | Mentha spicata | Essential Oil Component | |

| Carvone | 30.8 - 62.9% of essential oil | Mentha spicata | Essential Oil Component | |

| Dihydrocarveol | 2.7 - 22.4% of essential oil | Mentha spicata | Essential Oil Component |

Experimental Protocols

Extraction and Quantification of Dihydrocarvyl Acetate from Mentha spicata Leaves

This protocol describes the extraction of essential oils from Mentha spicata leaves and the subsequent quantification of dihydrocarvyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or dried Mentha spicata leaves

-

Clevenger-type apparatus for hydrodistillation

-

Anhydrous sodium sulfate (B86663)

-

Hexane (B92381) (GC grade)

-

Dihydrocarvyl acetate standard

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Hydrodistillation:

-

Place 100 g of fresh or 50 g of dried Mentha spicata leaves in a 2 L round-bottom flask.

-

Add 1 L of deionized water to the flask.

-

Set up the Clevenger apparatus and heat the flask to boiling.

-

Continue distillation for 3 hours. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

Carefully collect the essential oil and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Prepare a 1% (v/v) solution of the extracted essential oil in hexane.

-

Prepare a series of standard solutions of dihydrocarvyl acetate in hexane (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject 1 µL of each standard and the sample solution into the GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow of 1 mL/min

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature 60°C for 2 min, then ramp at 3°C/min to 240°C, and hold for 5 min.[5]

-

-

MS Conditions (example):

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-400

-

Ion source temperature: 230°C

-

-

-

Quantification:

-

Identify the dihydrocarvyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

-

Construct a calibration curve by plotting the peak area of the dihydrocarvyl acetate standard against its concentration.

-

Determine the concentration of dihydrocarvyl acetate in the sample from the calibration curve.

-

Assay for Carvone Reductase Activity

This protocol provides a general method for assaying the activity of a putative carvone reductase from Mentha species, based on protocols for similar monoterpene reductases.

Materials:

-

Young Mentha spicata leaves

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM 2-mercaptoethanol)

-

(-)-Carvone

-

NADPH

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize 10 g of young Mentha spicata leaves in 50 mL of ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

The assay mixture (1 mL) should contain: 100 mM Tris-HCl pH 7.5, 1 mM (-)-carvone (dissolved in a minimal amount of ethanol), 0.2 mM NADPH, and an appropriate amount of the enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) at a constant temperature (e.g., 30°C) for several minutes.

-

A control reaction without (-)-carvone should be run to account for any background NADPH oxidase activity.

-

-

Calculation of Activity:

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

-

Assay for Dihydrocarveol Acetyltransferase Activity

This protocol is adapted from the characterization of a monoterpenol acetyltransferase from Mentha piperita and can be used to assay for the acetylation of dihydrocarveol.[3][4]

Materials:

-

Young Mentha spicata leaves

-

Extraction buffer (e.g., 50 mM MOPSO pH 6.9, 10% glycerol, 10 mM 2-mercaptoethanol)

-

(-)-Dihydrocarveol

-

Acetyl-CoA

-

[¹⁴C]Acetyl-CoA (for radioactive assay) or a method for detecting dihydrocarvyl acetate (e.g., GC-MS)

-

Scintillation counter (for radioactive assay)

Procedure:

-

Enzyme Extraction:

-

Homogenize 10 g of young Mentha spicata leaves in 50 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 min at 4°C.

-

The supernatant can be used as the crude enzyme source. For purification, further steps like ammonium (B1175870) sulfate precipitation and column chromatography can be employed.[3][4]

-

-

Enzyme Assay (Radioactive Method):

-

The assay mixture (100 µL) should contain: 100 mM Tris-HCl pH 8.0, 1 mM (-)-dihydrocarveol, 0.5 mM [¹⁴C]acetyl-CoA (specific activity ~50 mCi/mmol), and the enzyme preparation.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of hexane and vortexing.

-

Centrifuge to separate the phases and transfer the upper hexane layer (containing the radioactive dihydrocarvyl acetate) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Enzyme Assay (Non-Radioactive Method):

-

Follow the same reaction setup as the radioactive method but use non-labeled acetyl-CoA.

-

After stopping the reaction with hexane, analyze the hexane extract by GC-MS to quantify the amount of dihydrocarvyl acetate formed.

-

Conclusion

The biosynthesis of dihydrocarvyl acetate in Mentha species represents a specialized branch of the well-characterized monoterpene metabolic network. While the initial steps leading to the key intermediate, (-)-carvone, are well-established, the final two enzymatic conversions involving a putative carvone reductase and a dihydrocarveol acetyltransferase require further detailed characterization. The protocols and data presented in this guide provide a solid foundation for researchers to investigate these final steps, with the ultimate goal of harnessing this biosynthetic pathway for various biotechnological applications. Future research should focus on the isolation and characterization of the specific genes and enzymes responsible for the reduction of carvone and the acetylation of dihydrocarveol in Mentha spicata.

References

- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Odor and Flavor Profile of Racemic Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvyl acetate (B1210297), a monoterpenoid ester, is a significant contributor to the aroma and flavor of various natural products and is also widely used as a synthetic ingredient in the fragrance and food industries. In its racemic form, it presents a complex and multifaceted sensory profile. This technical guide provides a comprehensive overview of the odor and flavor characteristics of racemic dihydrocarvyl acetate, supported by available quantitative data, detailed experimental protocols for its sensory analysis, and an exploration of the underlying olfactory signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of racemic dihydrocarvyl acetate is presented in Table 1. These properties are essential for understanding its behavior in various applications and for designing appropriate analytical methodologies.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1][2] |

| CAS Number | 20777-49-5 | [1] |

| FEMA Number | 2380 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 232-234 °C | [4] |

| Refractive Index (n20/D) | 1.458 - 1.463 | [5] |

| Specific Gravity (@ 25°C) | 0.941 - 0.949 | [5] |

| Flash Point | 90 °C (194 °F) | [5] |

| Solubility | Soluble in ethanol; slightly soluble in water. | [1] |

Odor and Flavor Profile

Racemic dihydrocarvyl acetate possesses a complex sensory profile characterized by a combination of floral, minty, and sweet notes. The specific nuances can vary depending on the isomeric composition and the concentration at which it is evaluated.

Qualitative Description

The odor of racemic dihydrocarvyl acetate is generally described as having a pleasant, sweet, and fruity aroma reminiscent of natural terpenes.[6] The flavor profile is characterized as floral, vegetative, and minty with cooling, rose, and bean nuances at a concentration of 25 ppm.[5]

The individual enantiomers contribute distinct notes to the overall profile of the racemate:

-

(-)-Dihydrocarvyl acetate: Often described as having a sweet, floral, rosy, and distinctly minty aroma.[7]

-

(+)-Dihydrocarvyl acetate: Characterized by a fresh, minty, and slightly citrusy aroma.[8]

The racemic mixture, therefore, presents a balanced combination of these characteristics, resulting in a versatile profile suitable for a wide range of applications in the flavor and fragrance industry.

Quantitative Data

Quantitative sensory data for racemic dihydrocarvyl acetate is limited in publicly available literature. However, some key values have been reported:

| Parameter | Value | Reference |

| Taste Threshold | 25 ppm | [4][5] |

| Substantivity on Smelling Strip | 32 hours | [7] |

| Recommended Usage Level (Fragrance) | Up to 8% | [5] |

Experimental Protocols for Sensory Analysis

The evaluation of the odor and flavor profile of racemic dihydrocarvyl acetate requires rigorous and standardized experimental protocols. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds responsible for the characteristic aroma of a substance.

Objective: To separate and identify the individual odor-active compounds in a sample of racemic dihydrocarvyl acetate.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The effluent from the capillary column is split to allow simultaneous detection by both the FID and a human assessor at the ODP.

-

Sample Preparation: A solution of racemic dihydrocarvyl acetate is prepared in a suitable volatile solvent (e.g., ethanol) at a known concentration.

-

GC Conditions:

-

Column: A capillary column suitable for the separation of terpene acetates, such as a DB-FFAP or HP-5MS (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and a final hold for 5 minutes.[9]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each perceived aroma. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.[10]

-

Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the compounds responsible for specific odors.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[11][12]

Objective: To develop a comprehensive sensory profile of racemic dihydrocarvyl acetate.

Methodology:

-

Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and interest in the sensory analysis of fragrances.

-

Panelists undergo extensive training (40-120 hours) to develop a consensus vocabulary (lexicon) for the aroma and flavor attributes of dihydrocarvyl acetate and related compounds.[13] Reference standards for each attribute are provided to calibrate the panelists.

-

-

Sample Preparation and Presentation:

-

Samples of racemic dihydrocarvyl acetate are prepared at various concentrations in an appropriate solvent or base.

-

Samples are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature).

-

Samples are coded with random three-digit numbers and presented in a randomized order to minimize bias.

-

-

Evaluation:

-

Panelists independently evaluate each sample and rate the intensity of each sensory attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").

-

-

Data Analysis:

-

The intensity ratings are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine the sensory profile and to identify significant differences between samples.

-

Olfactory Signaling Pathway

The perception of odorants like dihydrocarvyl acetate is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signaling pathway is a G-protein coupled receptor (GPCR) cascade:

-

Odorant Binding: An odorant molecule, such as dihydrocarvyl acetate, binds to a specific OR.

-

G-protein Activation: This binding event activates an olfactory-specific G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to the depolarization of the olfactory sensory neuron.

-

Signal Transduction: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed.

While the specific ORs that respond to dihydrocarvyl acetate have not been definitively identified, it is known that terpenes and their derivatives can modulate olfactory receptors.[14] For instance, the olfactory receptor OR2V1 is known to be activated by limonene, a related terpene.[15] Further research is needed to deorphanize the specific receptors for dihydrocarvyl acetate.

Conclusion

Racemic dihydrocarvyl acetate is a versatile aroma chemical with a desirable floral, minty, and sweet sensory profile. This guide has provided a detailed overview of its odor and flavor characteristics, along with standardized methodologies for its comprehensive sensory evaluation. A deeper understanding of its interaction with specific olfactory receptors will further enhance its application in the development of new and innovative products for the food, fragrance, and pharmaceutical industries. The provided experimental protocols offer a robust framework for researchers and scientists to conduct further investigations into the nuanced sensory properties of this important flavor and fragrance ingredient.

References

- 1. scent.vn [scent.vn]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. perfumersworld.com [perfumersworld.com]

- 4. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]

- 5. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

- 12. Quantitative Descriptive Analysis [sensorysociety.org]

- 13. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 14. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Essential Oils and Terpenes in Relation to Their Routes of Intake and Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of Dihydrocarvyl Acetate, (+/-)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for Dihydrocarvyl acetate (B1210297), (+/-)- (CAS No. 20777-49-5). The information is compiled from various sources, including safety assessments by the Research Institute for Fragrance Materials (RIFM), safety data sheets, and toxicological databases. This document is intended to serve as a key resource for professionals involved in the research, development, and safety assessment of products containing this ingredient.

Executive Summary

Dihydrocarvyl acetate is a fragrance ingredient with a toxicological profile that has been evaluated for several endpoints. The safety assessment of this compound relies heavily on a read-across approach, utilizing data from structurally and metabolically similar compounds. Key findings indicate a low order of acute toxicity, no significant concern for genotoxicity, and a low potential for skin sensitization at current use levels. This guide presents the available quantitative data, details the experimental methodologies for key toxicological assays, and illustrates the scientific reasoning behind the safety assessment through logical diagrams.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2-methyl-5-prop-1-en-2-ylcyclohexyl) acetate |

| Synonyms | Dihydrocarveol (B1210190) acetate, p-Menth-8-en-2-yl acetate |

| CAS Number | 20777-49-5 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

Toxicological Data Summary

The toxicological data for Dihydrocarvyl acetate is summarized in the following tables. Much of the assessment for endpoints other than acute toxicity and skin sensitization is based on read-across to analogue compounds due to the limited availability of data on the target compound itself.

Acute Toxicity

Dihydrocarvyl acetate exhibits a low order of acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1][2][3] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1][2][3] |

Skin Irritation and Sensitization

At a 4% solution, Dihydrocarvyl acetate was found to be non-irritating and non-sensitizing in human studies.[1] A No Expected Sensitization Induction Level (NESIL) has been established, providing a quantitative measure for risk assessment.

| Endpoint | Method | Value | Reference |

| Skin Sensitization | Human RIPT | Non-sensitizing at 4% | [1] |

| NESIL | Read-across | 2500 µg/cm² | [4][5][6] |

Genotoxicity

Direct genotoxicity data for Dihydrocarvyl acetate is limited. The assessment of its genotoxic potential is based on the read-across approach, primarily from its expected hydrolysis products, dihydrocarveol and acetic acid, which are not considered genotoxic.[4][7]

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (on read-across analog Dihydrocarveol) | With and without | Negative | [4] |

Repeated Dose and Reproductive Toxicity

There is no specific repeated dose or reproductive toxicity data available for Dihydrocarvyl acetate. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) and read-across from analogues like isopulegol (B1217435) and acetic acid. The calculated Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low level of concern.[4][5][6] The exposure to Dihydrocarvyl acetate is below the TTC for a Cramer Class I material for both reproductive and local respiratory toxicity endpoints.[4][5][6]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation of the results. The following sections describe the general protocols for the assays mentioned in this guide.

Acute Oral Toxicity (LD₅₀) - Rat (Based on OECD 401/420/425)

-

Test Species: Typically, young adult Sprague-Dawley rats are used.[8]

-

Housing and Acclimatization: Animals are housed individually in controlled environments with respect to temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

-

Fasting: Animals are fasted overnight (feed, but not water) prior to dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.

-

Dose Levels: A limit test at 2000 or 5000 mg/kg is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD₅₀.[8][9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (LD₅₀) - Rabbit (Based on OECD 402)

-

Test Species: Young adult New Zealand White rabbits are commonly used.[10]

-

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[11]

-

Dose Application: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and a non-irritating tape.

-

Dose Levels: A limit test at 2000 mg/kg is typically performed.

-

Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly.

-

Necropsy: All animals undergo a gross necropsy at the end of the study.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

-

Objective: To determine the potential of a substance to induce skin sensitization in humans.

-

Panelists: A panel of human volunteers (typically 50-100) is recruited.[13]

-

Induction Phase: The test material, at a sub-irritating concentration in a suitable vehicle, is applied under an occlusive or semi-occlusive patch to the same site on the skin for a total of nine applications over a three-week period.[4][5]

-

Rest Period: A two-week non-treatment period follows the induction phase.

-

Challenge Phase: A single patch application of the test material is made to a naive skin site.[5]

-

Scoring: The challenge site is scored for erythema, edema, and other signs of skin reaction at 24, 48, and 72 hours after patch removal.[4]

-

Interpretation: A reaction at the challenge site that is not observed at the induction site may be indicative of sensitization.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)

-

Principle: This in vitro assay detects gene mutations induced by the test substance. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus to grow on a minimal medium.[7][14]

-

Test System: At least five different strains are typically used to detect various types of mutations.[1]

-

Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.[7]

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[7]

-

-

Dose Levels: At least five different concentrations of the test substance are tested.[1]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[7]

-

Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Mechanisms and Signaling Pathways

Specific signaling pathways for the toxicity of Dihydrocarvyl acetate have not been identified in the available literature. The primary mechanistic consideration is its in vivo hydrolysis.

Metabolic Fate

Dihydrocarvyl acetate is an ester and is expected to undergo hydrolysis by carboxylesterases, which are abundant in the body. This metabolic process would yield dihydrocarveol and acetic acid.[7] The toxicological properties of these metabolites are well-characterized and are used to inform the safety assessment of the parent compound through the read-across approach.

Caption: Metabolic hydrolysis of Dihydrocarvyl Acetate.

Safety Assessment Workflow: The Read-Across Approach

The safety assessment of Dihydrocarvyl acetate heavily relies on the principle of read-across, where data from structurally and metabolically related chemicals (analogues) are used to predict the toxicity of the target substance. This approach is scientifically justified by the expected hydrolysis of Dihydrocarvyl acetate into dihydrocarveol and acetic acid, for which more extensive toxicological data are available.

Caption: Read-across approach for the safety assessment of Dihydrocarvyl Acetate.

Conclusion

The available toxicological data, supported by a scientifically robust read-across approach, indicate that Dihydrocarvyl acetate, (+/-)-, presents a low risk to human health under the current conditions of use in fragrance formulations. It has a low order of acute toxicity and is not considered to be a genotoxic concern. While data on repeated dose and reproductive toxicity for the substance itself are lacking, the read-across to well-characterized analogues provides confidence in its safety for these endpoints. The established NESIL for skin sensitization allows for a quantitative risk assessment to prevent the induction of contact allergy. This technical guide provides a consolidated resource for professionals to understand the toxicological profile of Dihydrocarvyl acetate and the scientific basis for its safety assessment.

References

- 1. oecd.org [oecd.org]

- 2. dep.nj.gov [dep.nj.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. nib.si [nib.si]

An In-depth Technical Guide to the Material Safety Data Sheet of (+/-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (+/-)-Dihydrocarvyl acetate (B1210297), intended to be a resource for researchers, scientists, and professionals in the field of drug development. The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

(+/-)-Dihydrocarvyl acetate is a colorless to pale yellow liquid.[1] It is a monoterpenoid ester known for its use as a flavoring and fragrance agent.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1][3][4] |

| Molecular Weight | 196.29 g/mol | [3][4] |

| CAS Number | 20777-49-5 | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Boiling Point | 232-234 °C | [2][7][8] |

| Density | 0.943-0.954 g/mL at 20-25°C | [1][5][7][8] |

| Refractive Index | 1.458-1.463 at 20°C | [1][2][5] |

| Flash Point | 90.0 °C (194.0 °F) | [5][7][8][9] |

| Solubility | Slightly soluble in water; soluble in alcohol.[1][5][7] |

Toxicological Data

The acute toxicity of (+/-)-Dihydrocarvyl acetate has been evaluated in animal studies. The available data, summarized in Table 2, indicates a low order of acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [5][10] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5][10] |

| Skin Irritation | Rabbit | Dermal | Mild skin irritation | [10] |

| Skin Sensitization | Human | Dermal | No irritation or sensitization (at 4% solution) | [5] |

Experimental Protocols

While specific study reports for (+/-)-Dihydrocarvyl acetate are not publicly available, the cited toxicological data would have been generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

The oral LD50 value in rats was likely determined using a method similar to the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[10] These protocols involve the administration of the test substance to a group of fasted animals, typically rats, via oral gavage.[9]

A generalized workflow for such a study is as follows:

-

Animal Selection: Healthy, young adult rats of a single-sex are chosen.

-

Fasting: Animals are fasted overnight prior to dosing.[9]

-

Dose Administration: The substance is administered as a single oral dose.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.[11]

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

The dermal LD50 in rabbits would have been determined following a protocol similar to OECD Test Guideline 402. In this test, the substance is applied to the shaved skin of the animals.

A generalized workflow for this study is:

-

Animal Preparation: A portion of the dorsal skin of the rabbits is shaved 24 hours before the test.

-

Substance Application: The test substance is applied to the shaved area and covered with a porous gauze patch.

-

Exposure: The patch is held in place for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

The skin irritation potential is assessed in rabbits, typically following a protocol like the OECD Test Guideline 404. The test substance is applied to a small patch of skin and observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Potential Biological Interactions and Signaling Pathways (Hypothetical)

There is currently no direct experimental evidence detailing the specific signaling pathways affected by (+/-)-Dihydrocarvyl acetate. However, computational predictions from toxicology databases suggest potential interactions with key cellular pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway and metabolism by Cytochrome P450 3A4 (CYP3A4) . It is crucial to note that the following descriptions are based on these predictions and serve as a hypothetical framework for further research.

The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[12] Some terpenoid compounds have been shown to modulate this pathway. If (+/-)-Dihydrocarvyl acetate were to interact with this pathway, it could potentially do so by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription.

CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast number of xenobiotics, including many drugs.[8][13] It is plausible that (+/-)-Dihydrocarvyl acetate, as a foreign compound, is metabolized by CYP3A4. This metabolic process typically involves oxidation, which increases the water solubility of the compound and facilitates its excretion from the body.

Safety and Handling

Standard safe handling procedures should be followed when working with (+/-)-Dihydrocarvyl acetate.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.[9]

-

Ventilation: Ensure adequate ventilation to avoid breathing vapors or mist.[10]

-

Fire Safety: Keep away from heat, sparks, and open flames as it is a combustible liquid.[9][10] Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[10]

-

First Aid:

Conclusion

(+/-)-Dihydrocarvyl acetate exhibits low acute toxicity. However, as with any chemical substance, appropriate safety precautions should be observed. For the drug development professional, the potential for metabolism by CYP3A4 is a key consideration, as this could lead to drug-drug interactions. The predicted interaction with the NF-κB pathway, while hypothetical, suggests a potential area for further investigation into its biological activity. This guide provides a foundational understanding of the material safety of (+/-)-Dihydrocarvyl acetate to support its safe handling and inform future research.

References

- 1. sibran.ru [sibran.ru]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. benchchem.com [benchchem.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP3A4 - Wikipedia [en.wikipedia.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. umwelt-online.de [umwelt-online.de]

- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 13. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

A Technical Guide to the Solubility of Dihydrocarvyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydrocarvyl acetate (B1210297), a monoterpene ester of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and includes a visual workflow to guide experimental design.

Introduction to Dihydrocarvyl Acetate

Dihydrocarvyl acetate is a naturally occurring organic compound found in plants such as celery and spearmint.[1] It is characterized by a sweet, floral, and slightly minty aroma. Structurally, it is the acetate ester of dihydrocarveol. Its physicochemical properties are crucial in determining its behavior in various solvent systems. The lipophilic nature of dihydrocarvyl acetate, as suggested by its molecular weight and estimated logP value, indicates a higher affinity for non-polar organic solvents over polar ones like water.[1]

Physicochemical Properties

A summary of the key physicochemical properties of dihydrocarvyl acetate is presented in Table 1.

Table 1: Physicochemical Properties of Dihydrocarvyl Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 232-234 °C | [1][2][3][4][5] |

| Density | 0.947 g/mL at 20 °C | [1][2][3][4][5] |

| Refractive Index | n20/D 1.459 | [1][3] |

| logP (o/w) | 3.46 - 3.724 (estimated) | [1][6][7] |

| Water Solubility | 2.06 - 8.307 mg/L at 25 °C (estimated) | [1][6] |

Solubility of Dihydrocarvyl Acetate in Organic Solvents

The following table summarizes the quantitative solubility data for dihydrocarvyl acetate in a range of organic solvents at 25°C.

Table 2: Quantitative Solubility of Dihydrocarvyl Acetate in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Chloroform | 3577.68 |

| Methanol | 3008.93 |

| 1,4-Dioxane | 2594.22 |

| Isopropanol | 2586.21 |

| THF | 2437.13 |

| Dichloromethane | 2216.31 |

| n-Propanol | 2065.05 |

| n-Butanol | 1793.47 |

| sec-Butanol | 1760.69 |

| 2-Methoxyethanol | 1678.0 |

| Isopentanol | 1511.07 |

| Isobutanol | 1450.73 |

| DMF | 1395.55 |

| Cyclohexanone | 1334.67 |

| Acetone | 1347.12 |

| 1,2-Dichloroethane | 1252.64 |

| Ethyl Acetate | 1182.52 |

| 2-Butanone | 1176.63 |

| n-Hexanol | 1176.5 |

| DMSO | 1159.43 |

| n-Pentanol | 1127.33 |

| Acetonitrile | 1093.56 |

| DMAc | 1048.26 |

| Methyl Acetate | 1015.87 |

| 2-Ethoxyethanol | 997.74 |

| Acetic Acid | 985.11 |

| n-Butyl Acetate | 820.99 |

| Isopropyl Acetate | 782.58 |

| Toluene | 770.62 |

| NMP | 799.45 |

| Ethyl Formate | 658.08 |

| Propylene Glycol | 637.96 |

| n-Propyl Acetate | 542.42 |

| Tetrachloromethane | 434.63 |

| Isobutyl Acetate | 408.99 |

| n-Octanol | 339.6 |

| Ethylene Glycol | 299.86 |

| Cyclohexane | 170.39 |

| n-Hexane | 110.42 |

| n-Heptane | 32.4 |

| Water | 2.06 |

Data sourced from Smolecule[4].

Experimental Protocol for Solubility Determination

While the specific experimental protocols for generating the data in Table 2 are not publicly available, a generalized and robust method for determining the solubility of a liquid compound like dihydrocarvyl acetate in an organic solvent is the isothermal shake-flask method . This method is a standard approach for creating a saturated solution and then measuring the concentration of the solute.

Objective: To determine the saturation solubility of dihydrocarvyl acetate in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

Dihydrocarvyl acetate (purity ≥ 95%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of dihydrocarvyl acetate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-